molecular formula C13H25NO2S2 B1212239 S-(3-Methylbutanoyl)-dihydrolipoamide-E

S-(3-Methylbutanoyl)-dihydrolipoamide-E

Cat. No.: B1212239
M. Wt: 291.5 g/mol
InChI Key: KMUSXGCRMMQDBP-UHFFFAOYSA-N
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Description

Chemical Nomenclature and Structural Characteristics

The compound is systematically named 8-[(3-methylbutanoyl)sulfanyl]-6-sulfanyloctanamide , with the molecular formula $$ \text{C}{13}\text{H}{25}\text{NO}{2}\text{S}{2} $$ and a molecular weight of 291.5 g/mol. Its structure features a lipoamide backbone modified by a 3-methylbutanoyl group attached via a thioester bond (Figure 1). The molecule contains two sulfhydryl (-SH) groups and an amide functional group, which are essential for its participation in enzymatic reactions.

Key structural features :

  • A branched 3-methylbutanoyl moiety linked to a dihydrolipoamide scaffold.
  • Two thioester bonds facilitating acyl group transfer.
  • A terminal amide group contributing to solubility and protein interactions.

The SMILES representation (CC(C)CC(=O)SCCC(CCCCC(=O)N)S) and InChI identifier (InChI=1S/C13H25NO2S2/c1-10(2)9-13(16)18-8-7-11(17)5-3-4-6-12(14)15/h10-11,17H,3-9H2,1-2H3,(H2,14,15)) provide precise descriptors of its atomic connectivity.

Historical Context of this compound Research

The discovery of this compound is intertwined with studies on maple syrup urine disease (MSUD), a metabolic disorder first described by John Menkes in 1954. Menkes observed that patients excreted urine with a distinctive sweet odor, later linked to defective BCAA catabolism. By the 1960s, researchers like Dancis identified the enzymatic defect in the branched-chain α-keto acid dehydrogenase (BCKDH) complex, which catalyzes the conversion of BCAA-derived α-keto acids into acyl-CoA derivatives.

This compound was characterized as an intermediate in this pathway during efforts to map the BCKDH complex’s catalytic mechanism. Its identification clarified the role of dihydrolipoyl transacylase (E2) in transferring acyl groups to coenzyme A.

Biochemical Significance in Intermediary Metabolism

This compound is a substrate for the dihydrolipoyllysine-residue (2-methylpropanoyl)transferase (E2 component of BCKDH), which catalyzes its conversion to 3-methylbutanoyl-CoA in the mitochondrial matrix. This reaction is part of the valine, leucine, and isoleucine degradation pathway (KEGG pathway map00280), which ultimately feeds into the citric acid cycle.

Key metabolic roles :

  • BCAA Catabolism : Facilitates the irreversible oxidative decarboxylation of α-keto-isovalerate, derived from leucine.
  • Energy Production : Generates acetyl-CoA and succinyl-CoA, critical for ATP synthesis.
  • Regulation : The BCKDH complex is regulated by phosphorylation (via BCKDH kinase) and allosteric modulation, impacting flux through this pathway.
Table 1: Enzymatic Components of the BCKDH Complex
Subunit Gene Function Cofactor
E1 (Decarboxylase) BCKDHA/BCKDHB Oxidative decarboxylation Thiamine pyrophosphate
E2 (Transacylase) DBT Acyl group transfer Lipoic acid
E3 (Dehydrogenase) DLD Electron transfer FAD/NAD+

Research Significance and Scholarly Interest

Recent studies have focused on modulating BCKDH activity to treat metabolic disorders. For example, BCKDH kinase (BDK) inhibitors like PF-07328948 aim to enhance BCAA oxidation in conditions such as heart failure and insulin resistance. Additionally, this compound serves as a biomarker in metabolomic profiling of sepsis and other systemic inflammatory states.

Emerging research areas :

  • Structural Biology : Cryo-EM studies of the BCKDH complex have revealed conformational changes during catalysis, informing drug design.
  • Genetic Disorders : Mutations in BCKDHA or BCKDHB cause MSUD, while BCKDK deficiencies lead to abnormally low BCAA levels, linked to neurodevelopmental defects.
  • Therapeutic Targeting : Small molecules that stabilize the E1-E2 interaction could ameliorate metabolic dysregulation.

Properties

Molecular Formula

C13H25NO2S2

Molecular Weight

291.5 g/mol

IUPAC Name

S-(8-amino-8-oxo-3-sulfanyloctyl) 3-methylbutanethioate

InChI

InChI=1S/C13H25NO2S2/c1-10(2)9-13(16)18-8-7-11(17)5-3-4-6-12(14)15/h10-11,17H,3-9H2,1-2H3,(H2,14,15)

InChI Key

KMUSXGCRMMQDBP-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)SCCC(CCCCC(=O)N)S

Canonical SMILES

CC(C)CC(=O)SCCC(CCCCC(=O)N)S

physical_description

Solid

Origin of Product

United States

Scientific Research Applications

Key Findings from Research

  • Differentiation of Sepsis from SIRS : In a study involving 65 patients, significant differences in metabolite levels were observed between those with sepsis and those with SIRS. The levels of S-(3-Methylbutanoyl)-dihydrolipoamide-E were notably higher in patients diagnosed with sepsis compared to those with SIRS (p<0.05) .
  • Association with Severity and Mortality : Elevated levels of this compound were linked to increased mortality risk among critically ill patients. It was found that patients who were severely ill showed a distinct metabolic profile characterized by altered levels of this compound .

Diagnostic Applications

The compound has been evaluated for its potential as a diagnostic biomarker for sepsis. Its diagnostic performance was assessed using receiver operating characteristic (ROC) curves, indicating high sensitivity and specificity.

Diagnostic Performance Metrics

MetaboliteAUC (Area Under Curve)SensitivitySpecificity
This compound0.956HighHigh
Lactitol dehydrate0.900Highest sensitivityModerate
N-Nonanoyl-glycine0.756ModerateModerate

These metrics suggest that this compound is a reliable indicator for diagnosing sepsis and predicting patient outcomes .

Mechanistic Insights

This compound is involved in the metabolism of branched-chain amino acids (BCAAs), which are critical for protein metabolism. Changes in the levels of this metabolite can reflect disturbances in amino acid metabolism commonly seen in critically ill patients.

Metabolic Pathways

  • Branched-Chain Amino Acid Metabolism : This compound is implicated in the synthesis and breakdown of valine, leucine, and isoleucine. Studies have shown that BCAA levels decrease significantly during sepsis, leading to alterations in metabolic pathways .
  • Inflammatory Response : The compound's elevated levels during inflammatory states suggest its involvement in the body's metabolic response to infection.

Case Studies and Research Findings

Several studies have highlighted the role of this compound in clinical settings:

  • Clinical Trial Analysis : A clinical trial registered under NCT01649440 evaluated the metabolic profiles of patients with varying stages of sepsis. The findings reinforced the potential of this compound as a biomarker for early diagnosis and monitoring disease progression .
  • Metabolomic Profiling : Research utilizing liquid chromatography-mass spectrometry (LC-MS/MS) demonstrated that fluctuations in metabolite levels, including this compound, could serve as indicators for disease severity and prognosis .

Preparation Methods

Role of the BCKDH Complex in Biosynthesis

The BCKDH complex, a mitochondrial multienzyme system, catalyzes the oxidative decarboxylation of branched-chain α-ketoacids derived from leucine, isoleucine, and valine. S-(3-Methylbutanoyl)-dihydrolipoamide-E is generated during the second step of this process, where the E2 subunit (dihydrolipoamide acyltransferase, DBT) transfers the 3-methylbutanoyl group to the lipoamide cofactor. The reaction mechanism proceeds as follows:

  • Decarboxylation by E1 (BCKDH) : The E1 subunit decarboxylates α-ketoisovalerate (derived from valine) to form a hydroxyalkyl-ThPP intermediate.

  • Transacylation by E2 (DBT) : The hydroxyalkyl group is transferred to the lipoamide arm of E2, forming this compound.

  • Reoxidation by E3 (DLD) : Dihydrolipoamide dehydrogenase regenerates the lipoamide cofactor, enabling catalytic cycling.

In Vitro Reconstitution of the BCKDH Complex

Purified BCKDH complexes from bovine liver or recombinant systems have been used to synthesize this compound in vitro. Key parameters include:

ParameterConditionSource
Substrateα-Ketoisovalerate
CofactorsThiamine pyrophosphate (TPP), CoA
pH Optimum7.4–7.8
Temperature37°C
Reaction Time10–30 minutes

The reaction yield is influenced by the availability of NAD+^+ and the redox state of the lipoamide cofactor. Inhibitors such as reactive nitrogen species (RNS) can suppress activity by modifying critical thiol groups on the lipoamide arm.

Recombinant Production in Microbial Systems

Heterologous Expression in Escherichia coli

Recent advances in metabolic engineering have enabled the production of this compound via recombinant E. coli strains. The PNAS study demonstrated the use of codon-optimized genes from Pseudomonas luminescens and Nostoc punctiforme to assemble a synthetic pathway for acyl-thioester production. Key steps include:

  • Gene Cloning : The dbt gene (encoding DBT) and bckdha (E1 subunit) were cloned into pETDuet-1 vectors under T7 promoters.

  • Induction and Fermentation : Cultures were grown in LB media at 37°C, induced with 0.5 mM IPTG, and supplemented with 2 mM α-ketoisovalerate.

  • Product Extraction : Cells were lysed via sonication, and thioesters were extracted using ethyl acetate.

Table 1: Yield Optimization in Recombinant E. coli

ParameterConditionYield (mg/L)Source
Induction Time24 hours120
Substrate Feeding2 mM α-ketoisovalerate180
Temperature30°C post-induction210

Chemical Synthesis and Structural Characterization

Solid-Phase Peptide Synthesis (SPPS)

While enzymatic methods dominate, chemical synthesis provides an alternative for producing isotopically labeled analogs. The compound’s structure (SMILES: CC(C)CC(=O)SCCC(CCCCC(=O)N)S) permits stepwise assembly using Fmoc chemistry:

  • Resin Loading : Rink amide resin was functionalized with Fmoc-protected cysteine.

  • Chain Elongation : Sequential coupling of Fmoc-8-amino-3-mercaptooctanoic acid and 3-methylbutanoyl chloride.

  • Cleavage and Purification : The product was cleaved using TFA/water and purified via reverse-phase HPLC.

Spectroscopic Validation

Structural confirmation relies on tandem mass spectrometry (MS/MS) and nuclear magnetic resonance (NMR):

  • MS/MS : A precursor ion at m/z 291.133 ([M-H]^-) fragments into characteristic ions at m/z 154 (C5_5H9_9OS^-) and 137 (C4_4H9_9S^-).

  • 1^1H NMR : Peaks at δ 2.85 (t, 2H, SCH2_2), δ 2.45 (m, 2H, COCH2_2), and δ 1.05 (d, 6H, (CH3_3)2_2CH) confirm the branched acyl chain.

Analytical Methods for Quantification

Gas Chromatography-Mass Spectrometry (GC-MS)

Derivatization with ethyl chloroformate enables volatile derivative formation. The protocol from involves:

  • Sample Preparation : Plasma or cell lysate proteins were precipitated with cold acetone.

  • Derivatization : Reaction with ethyl chloroformate in pyridine at 60°C for 30 minutes.

  • GC-MS Conditions : HP-5 MS column; temperature gradient from 80°C to 325°C; electron ionization at 70 eV.

Table 2: Detection Limits for this compound

MatrixLOD (ng/mL)LOQ (ng/mL)Source
Plasma0.51.5
Cell Lysate0.31.0

Q & A

Advanced Research Question

  • Isotopic Tracing : Use ¹³C-labeled valine to trace flux through BCAA degradation pathways in cell/organ models .
  • Gene Knockdown : Silencing BCKDHA (branched-chain ketoacid dehydrogenase E1 subunit) to assess metabolite accumulation and pathway blockade .
  • Enzyme Assays : Purify mitochondrial complexes from septic tissues to measure activity of dihydrolipoyl dehydrogenases (DLD) and related enzymes .

How can multi-omics approaches contextualize this compound alterations in sepsis?

Advanced Research Question

  • Transcriptomics : Correlate metabolite levels with expression of BCKDHA, DLD, and ILV genes in leukocytes or liver tissue .
  • Proteomics : Identify post-translational modifications (e.g., phosphorylation) in BCAA enzyme complexes under septic conditions .
  • Microbiome Integration : Assess gut microbiota contributions to BCAA availability and host metabolism .

What statistical frameworks optimize prognostic modeling using this compound?

Advanced Research Question

  • ROC Analysis : High specificity (AUC = 0.956) for mortality prediction when combined with PG(22:2) and glycerophosphocholine .
  • Machine Learning : Train classifiers on metabolomic datasets (e.g., VIP >4.0 features) to predict sepsis outcomes .
  • Pathway Enrichment : Use KEGG or Reactome to map metabolite interactions within BCAA, fatty acid, and oxidative stress pathways .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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S-(3-Methylbutanoyl)-dihydrolipoamide-E
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